3-[(adamantan-1-yl)methyl]-1-[3-(trifluoromethyl)phenyl]urea
CAS No.: 838817-52-0
Cat. No.: VC7538187
Molecular Formula: C19H23F3N2O
Molecular Weight: 352.401
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 838817-52-0 |
|---|---|
| Molecular Formula | C19H23F3N2O |
| Molecular Weight | 352.401 |
| IUPAC Name | 1-(1-adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C19H23F3N2O/c20-19(21,22)15-2-1-3-16(7-15)24-17(25)23-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11H2,(H2,23,24,25) |
| Standard InChI Key | MRWCZNCLECJRTA-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a urea backbone (–NH–CO–NH–) bridging two distinct subunits: a 3-(trifluoromethyl)phenyl group and an adamantan-1-ylmethyl group. The adamantane moiety, a diamondoid hydrocarbon, imposes significant conformational rigidity, while the trifluoromethyl (–CF₃) group enhances lipophilicity and electronic effects .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃F₃N₂O |
| Molecular Weight | 352.401 g/mol |
| IUPAC Name | 1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |
| SMILES | C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=CC=CC(=C4)C(F)(F)F |
| Solubility | Not publicly available |
The adamantane cage contributes to hydrophobic interactions with biological targets, as evidenced in studies of analogous compounds. The trifluoromethyl group, a common bioisostere, improves membrane permeability and resistance to oxidative metabolism .
Synthesis and Structural Modification
Synthetic Pathways
While direct synthesis protocols for this specific compound remain undisclosed, analogous adamantane-containing ureas are typically synthesized via:
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Isocyanate Formation: Reaction of adamantane-methylamine with phosgene or triphosgene to generate the corresponding isocyanate.
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Urea Coupling: Treatment with 3-(trifluoromethyl)aniline under mild basic conditions .
A related method described by recent literature involves the condensation of 1-[isocyanato(phenyl)methyl]adamantane with fluorinated anilines, yielding ureas with 25–85% efficiency . This approach could be adapted for the target compound by substituting the aniline component with 3-(trifluoromethyl)aniline.
Table 2: Hypothetical Synthesis Optimization
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | Adamantane-methylamine + Triphosgene, DCM, 0°C | 85–90% |
| 2 | 3-(Trifluoromethyl)aniline, Et₃N, THF, rt | 70–75% |
Structural Analogs
Comparative analysis with PubChem CID 45272024, a hydroxylated adamantane-urea derivative, reveals that:
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Hydroxylation at the adamantane C3 position introduces hydrogen-bonding capacity but reduces logP .
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Piperidine-pyrrole extensions in CID 45272024 increase molecular weight (516.6 g/mol) and likely modulate target selectivity .
| Parameter | Prediction |
|---|---|
| logP | 3.8–4.2 (High lipophilicity) |
| Metabolic Stability | CYP3A4-mediated oxidation |
| Plasma Protein Binding | >90% |
Comparative Analysis with Adamantane-Urea Derivatives
Structural vs. Functional Relationships
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CID 45272024: The hydroxyl group and piperidine-pyrrole extension increase polarity (logP ~2.9) but may limit blood-brain barrier penetration compared to the non-hydroxylated target compound .
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Patent US11723929B2 Derivatives: Pyrazole-containing ureas with sulfonamide groups show improved aqueous solubility (>50 μM) but reduced target affinity .
Thermodynamic Stability
Density functional theory (DFT) calculations on similar compounds predict:
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